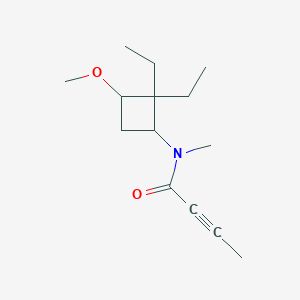

N-(2,2-Diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2-Diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide, commonly known as DMCBY, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Stereoselective Reactions

N-(2,2-Diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide has been utilized in stereoselective reactions. For instance, its reactivity with pentacarbonyl[methoxy(2,2-diphenylethenyl)carbene]chromium in a stereoselective way has been demonstrated. This reaction involves insertion of the alkyne into the metal-carbene bond, leading to the formation of specific carbene-chromium complexes, as studied by Dötz, Fügen-Köster, and Neugebauer (1979) in their research (Dötz, Fügen-Köster, & Neugebauer, 1979).

Catalytic Synthesis

The compound has shown potential in catalytic synthesis applications. Saito, Saito, Shiro, and Sato (2011) explored its use in a ruthenium-catalyzed hydrovinylation-type cross-coupling with ethylene. This process is highly regioselective, yielding 2-aminobuta-1,3-diene derivatives. Such derivatives have further applications in synthesis, reacting with various dienophiles or singlet oxygen to form cyclic enamide derivatives (Saito, Saito, Shiro, & Sato, 2011).

Pharmaceutical Research

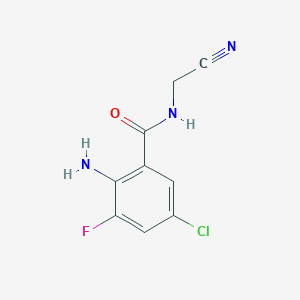

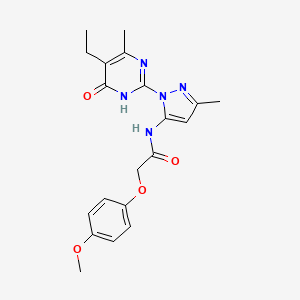

In the pharmaceutical domain, the compound has been explored for its potential in creating new classes of drugs. For example, novel antidiabetic arylsulfonamidothiazoles, which include derivatives of this compound, have been investigated for their role in selectively inhibiting the 11beta-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition is critical in attenuating hepatic gluconeogenesis, providing a pathway for treating type 2 diabetes as investigated by Barf et al. (2002) (Barf et al., 2002).

Chemical Synthesis and Characterization

Chemical synthesis and characterization of this compound have been extensively studied. Li, Xie, Shan, Sun, and Chen (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol, which included compounds similar to this compound. This method is attractive for its broad substrate scope and excellent selectivities, providing a pathway for efficient synthesis in both academic and industrial contexts (Li, Xie, Shan, Sun, & Chen, 2012).

Propriétés

IUPAC Name |

N-(2,2-diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-6-9-13(16)15(4)11-10-12(17-5)14(11,7-2)8-3/h11-12H,7-8,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVRWFCCYJFSPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(CC1OC)N(C)C(=O)C#CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2896296.png)

![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2896307.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2896311.png)

![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2896312.png)

![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)

![N-(4-chloro-3-fluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2896316.png)